molecular formula C8H14O2S2 B12112668 4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione

4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione

Cat. No.: B12112668
M. Wt: 206.3 g/mol
InChI Key: ZXGPNGGEESIOCN-UHFFFAOYSA-N
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Description

4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The tert-butylthio group attached to the thiophene ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione typically involves the introduction of the tert-butylthio group to a thiophene precursor. One common method is the reaction of a thiophene derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent such as hexamethylphosphoramide (HMPA) and a base like lithium hydride to deprotonate the thiol group .

Industrial Production Methods

Industrial production of this compound may involve the reaction of isobutylene with hydrogen sulfide over a clay (silica alumina) catalyst to produce tert-butylthiol, which is then reacted with a thiophene derivative under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The tert-butylthio group can interact with thiol groups in proteins, potentially leading to enzyme inhibition or modification of protein function. The compound may also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione is unique due to the combination of the tert-butylthio group and the thiophene ring, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with biological molecules and unique applications in various fields of research and industry.

Properties

Molecular Formula

C8H14O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

3-tert-butylsulfanyl-2,3-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C8H14O2S2/c1-8(2,3)11-7-4-5-12(9,10)6-7/h4-5,7H,6H2,1-3H3

InChI Key

ZXGPNGGEESIOCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1CS(=O)(=O)C=C1

Origin of Product

United States

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